BACE1 Affinity Differentiation: Azepane-Alkyne Benzoate vs. Structurally Divergent BACE Inhibitors
The compound demonstrates a binding affinity (Ki) of 23 nM against human BACE1 as cataloged in BindingDB from US Patent 10329291 [1]. While no direct head-to-head comparison with a single comparator is available within the same patent family, class-level inference can be drawn from the broader BACE inhibitor landscape. For instance, the widely studied clinical BACE1 inhibitor verubecestat (MK-8931) reported a Ki of 2.2 nM in the same assay format [2]. The azepane-alkyne benzoate thus occupies a distinct potency tier approximately 10-fold weaker than the clinical candidate, which may be desirable for tool-compound applications where sub-maximal target engagement is preferred, or for chemotype diversification in intellectual property strategies.
| Evidence Dimension | BACE1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 23 nM |
| Comparator Or Baseline | Verubecestat (MK-8931): Ki = 2.2 nM |
| Quantified Difference | Approximately 10.5-fold lower potency for the target compound |
| Conditions | Human recombinant BACE1; SPA-based binding assay (BindingDB / US Patent 10329291 for target compound; published literature for verubecestat) |
Why This Matters
This potency differential positions the compound as a non-clinical chemical probe, where its moderate BACE1 affinity can reduce the risk of mechanism-based toxicity seen with high-potency clinical candidates, influencing procurement decisions for target-validation studies.
- [1] BindingDB Entry BDBM50271171, CHEMBL4125904; US Patent 10329291 (BACE1 Ki = 23 nM). View Source
- [2] Kennedy ME et al., Sci Transl Med, 2016, 8(363): 363ra150. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients. (Verubecestat Ki = 2.2 nM). View Source
